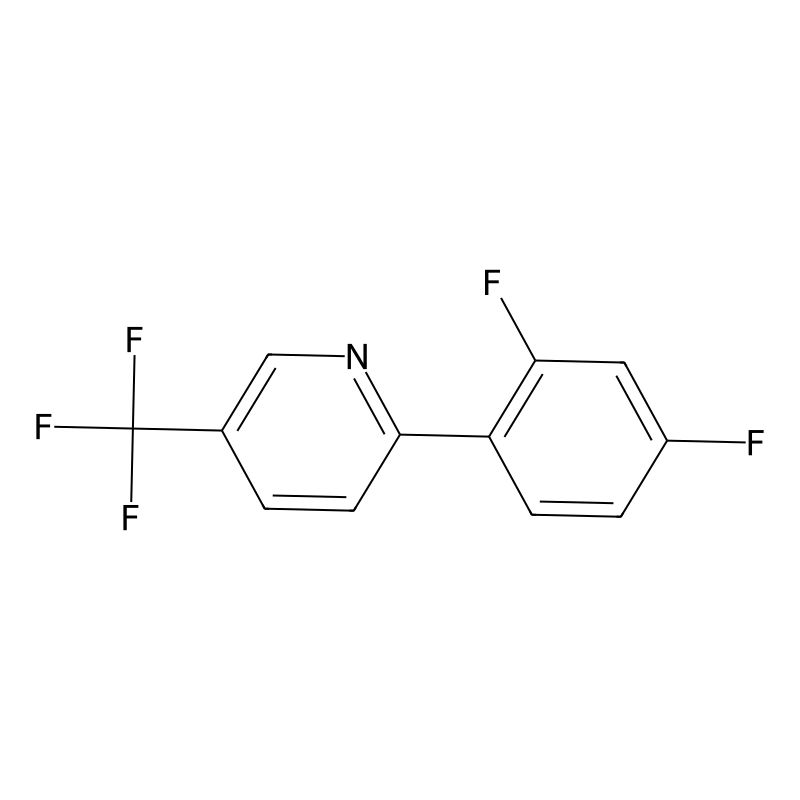

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (CAS: 387827-64-7), commonly abbreviated as dF(CF3)ppy, is a highly specialized cyclometalating ligand primarily procured for the synthesis of strongly oxidizing Iridium(III) photoredox catalysts. The strategic placement of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position of the pyridine ring fundamentally alters the electronic structure compared to standard phenylpyridine derivatives, drastically lowering the HOMO/LUMO energy levels of the resulting metal complexes. In industrial and advanced academic settings, this ligand is the critical precursor for manufacturing state-of-the-art photocatalysts—such as[Ir(dF(CF3)ppy)2(dtbbpy)]PF6—that are capable of activating highly recalcitrant chemical bonds, including unactivated aliphatic carboxylic acids and inert C-H bonds, via single-electron transfer (SET) pathways .

Substituting 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine with its closest structural analog, 2-(2,4-difluorophenyl)pyridine (dFppy), results in catastrophic failure for high-oxidation-potential photoredox transformations. The absence of the 5-CF3 group in generic dFppy yields Iridium complexes with significantly weaker ground-state and excited-state oxidizing power. For example, when attempting decarboxylative functionalization of simple aliphatic carboxylic acids, the standard dFppy-based catalyst lacks the thermodynamic driving force to oxidize the alkyl carboxylate intermediate (which requires > +1.16 V vs SCE). Consequently, reactions that proceed smoothly with the dF(CF3)ppy-derived catalyst will yield 0% product when substituted with the dFppy analog. Buyers must procure the exact CF3-substituted ligand to ensure the resulting catalyst can access the extreme redox potentials required for late-stage functionalization and unactivated substrate coupling .

Precursor Suitability: Ground-State Oxidation Potential (IrIV/IrIII) Enhancement

The procurement of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine over standard dFppy is driven by its impact on the ground-state oxidation potential of the resulting heteroleptic Iridium complex. When synthesized into[Ir(dF(CF3)ppy)2(dtbbpy)]PF6, the complex achieves an extreme IrIV/IrIII oxidation potential of +1.69 V vs SCE. In direct comparison, the equivalent complex synthesized using the standard dFppy ligand exhibits a significantly lower oxidation potential of +1.21 V vs SCE. This ~0.48 V enhancement is solely attributable to the strong electron-withdrawing nature of the 5-CF3 group on the procured ligand .

| Evidence Dimension | Ground-state oxidation potential (IrIV/IrIII) |

| Target Compound Data | +1.69 V vs SCE (as synthesized Ir complex) |

| Comparator Or Baseline | +1.21 V vs SCE (dFppy Ir complex) |

| Quantified Difference | +0.48 V increase in oxidizing power |

| Conditions | Measured in MeCN vs Saturated Calomel Electrode (SCE) |

This extreme oxidizing power is strictly required to enable the single-electron oxidation of unactivated aliphatic carboxylic acids and other recalcitrant substrates in photoredox catalysis.

Electrochemical Synthesis Compatibility: Excited-State Reduction Potential (*IrIII/IrII)

When evaluating the excited-state dynamics crucial for oxidative quenching cycles, the catalyst derived from the target dF(CF3)ppy ligand demonstrates an excited-state reduction potential (*IrIII/IrII) of +1.21 V vs SCE. The benchmark dFppy-derived catalyst achieves only +0.89 V vs SCE under identical conditions. This quantitative shift allows the dF(CF3)ppy complex to be oxidatively quenched by a much broader range of electron acceptors, facilitating complex radical generation strategies that fail with standard ligands[1].

| Evidence Dimension | Excited-state reduction potential (*IrIII/IrII) |

| Target Compound Data | +1.21 V vs SCE (as synthesized Ir complex) |

| Comparator Or Baseline | +0.89 V vs SCE (dFppy Ir complex) |

| Quantified Difference | +0.32 V increase in excited-state oxidizing power |

| Conditions | Measured in MeCN vs Saturated Calomel Electrode (SCE) |

Procurement of this specific ligand is necessary to synthesize catalysts capable of initiating photoredox cycles with weaker, more stable electron acceptors.

Workflow Fit: Catalytic Efficacy in Aliphatic Decarboxylative Functionalization

In standardized assays for the decarboxylative arylation or fluorination of simple aliphatic carboxylic acids, catalysts derived from dF(CF3)ppy achieve high yields (e.g., >70% in optimized protocols), whereas catalysts derived from dFppy or standard ppy ligands return 0% yield. The target ligand's ability to push the Ir(IV) oxidation state potential past the ~+1.16 V threshold required for aliphatic carboxylate oxidation makes it the only viable precursor for these specific synthetic methodologies [1].

| Evidence Dimension | Reaction yield in aliphatic decarboxylation |

| Target Compound Data | High conversion/yield (>70%) |

| Comparator Or Baseline | 0% yield (dFppy or ppy analogs) |

| Quantified Difference | Absolute binary difference (functional vs non-functional) |

| Conditions | Photoredox decarboxylative coupling of unactivated aliphatic carboxylic acids |

Buyers targeting the synthesis of catalysts for late-stage aliphatic C-H or decarboxylative functionalization must select this ligand to achieve any catalytic turnover.

Precursor Procurement for Highly Oxidizing Photoredox Catalysts

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is the indispensable ligand for manufacturing[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 and related highly oxidizing photocatalysts. Its inclusion is mandatory for commercial and academic catalyst suppliers aiming to provide reagents capable of activating unactivated aliphatic carboxylic acids, inert C-H bonds, and challenging alkyl halides via single-electron transfer .

Late-Stage Functionalization in Pharmaceutical Synthesis

In medicinal chemistry, the catalysts derived from this specific ligand are utilized for late-stage functionalization, such as the Minisci-type alkylation of heteroarenes or the decarboxylative fluorination of complex drug scaffolds. The +1.69 V (IrIV/IrIII) potential achieved by this ligand ensures compatibility with highly stable, complex pharmaceutical intermediates that resist oxidation by standard catalysts[1].

Dual Catalysis (Metallaphotoredox) Cross-Coupling Workflows

The ligand is highly sought after for synthesizing photocatalysts used in Ir/Ni dual catalytic systems. The matched redox potentials provided by the dF(CF3)ppy ligand enable seamless electron transfer to Nickel co-catalysts, facilitating the cross-coupling of traditionally inert functional groups (like native alcohols via oxalate intermediates) with aryl halides to form complex C(sp3)-C(sp2) bonds [2].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant